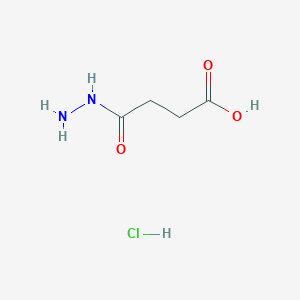
Succinic acid Monohydrazide Hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid is a dicarboxylic acid with the chemical formula (CH2)2(CO2H)2 . It is widely distributed in almost all plant and animal tissues and plays a significant role in intermediary metabolism . It is a colorless crystalline solid, soluble in water, with a melting point of 185–187°C . Succinic acid is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters .
Synthesis Analysis
The production of succinic acid from corn stover is a promising and sustainable route . A high-stress-resistant strain A. succinogenes M4 was obtained by atmospheric and room temperature plasma (ARTP) mutation . The production of succinic acid increased by 113% . Another method of synthesis of succinic acid is the catalytic hydrogenation of maleic acid or its anhydride .Molecular Structure Analysis
The structure of succinic acid can be readily controlled with the supersaturation rate . Particles produced from 10 mM succinic acid containing solutions predominantly display the metastable α phase .Chemical Reactions Analysis
The pH of hydrochloric-succinic acid solutions decreases by the progressive addition of succinic acid to a given hydrochloric acid solution .Physical And Chemical Properties Analysis
Succinic acid is a white, odorless solid with a highly acidic taste . It has a molar mass of 118.088 g·mol−1, a density of 1.56 g/cm3, a melting point of 184–190°C, and a boiling point of 235°C . It is soluble in water, methanol, ethanol, acetone, glycerol, and ether .Wissenschaftliche Forschungsanwendungen
Biotechnology and Industrial Applications
Succinic acid, derived from fermentation processes, plays a pivotal role in various industries, including food, pharmaceuticals, surfactants, detergents, and bioplastics. It serves as a precursor to numerous industrial products such as 1,4-butanediol, tetrahydrofuran, and γ-butyrolactone, highlighting its significance in green chemistry and sustainability efforts. Notably, the fermentation process of succinic acid incorporates CO2 fixation, underscoring its environmental benefits. Advancements in production and recovery technologies have significantly reduced costs, making succinic acid a competitive and eco-friendly alternative to traditional petrochemicals (Zeikus, Jain, & Elankovan, 1999).
Corrosion Inhibition
Research on succinic acid has also uncovered its efficacy as a corrosion inhibitor for low carbon steel in hydrochloric acid solutions. It acts primarily as an anodic-type inhibitor, forming a protective film on the steel surface, thereby significantly reducing corrosion. This application is particularly relevant in industries where metal preservation is critical, demonstrating the versatility of succinic acid beyond its biochemical and industrial uses (Amin et al., 2007).
Metabolic Engineering for Production
Succinic acid production through metabolically engineered microorganisms has gained attention due to its potential for sustainable and cost-effective manufacturing. Various strains have been developed to optimize yield, productivity, and efficiency, contributing to the bio-based production of succinic acid. These engineering efforts highlight the intersection of biotechnology and industrial chemistry in producing valuable chemicals from renewable resources (Ahn, Jang, & Lee, 2016).
Sustainable Feedstocks
The utilization of sustainable feedstocks like rice husks for succinic acid production represents an innovative approach to bio-based chemical synthesis. By converting agricultural residues into valuable chemicals, this research contributes to circular economy principles and showcases the potential for industrial biotechnology to leverage renewable resources for chemical production (Bevilaqua et al., 2015).
Hydrometallurgical Applications
Succinic acid has been explored for its application in the recovery of valuable metals from spent lithium-ion batteries through a hydrometallurgical process. This method highlights the potential of succinic acid in environmental remediation and resource recovery, providing a sustainable solution for battery recycling and the extraction of critical materials (Li et al., 2015).
Wirkmechanismus
Target of Action
The primary target of Succinic Acid Monohydrazide HCl is the Krebs or citric acid cycle . It serves as an electron donor in the production of fumaric acid and FADH2 .
Mode of Action
Succinic Acid Monohydrazide HCl interacts with its targets through a series of biochemical reactions. It forms a hydrazone using a mechanism similar to that of imine formation . The nitrogen acts as a nucleophile in competition with oxygen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Succinic Acid Monohydrazide HCl affects the Krebs or citric acid cycle . It serves as an electron donor in the production of fumaric acid and FADH2 . It also has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .
Pharmacokinetics
For succinic acid, after a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life were 45745 mL/h/kg, 5208 mL/kg, and 056 h, respectively . Oral succinic acid was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
Succinic acid has been shown to stimulate neural system recovery and bolster the immune system .
Action Environment
It is known that succinic acid is widely used as a food additive, and its effects on sepsis, cancer, ataxia, and obesity were recently reported .
Safety and Hazards
Hydrochloric acid, which may be a component of Succinic acid Monohydrazide Hcl, is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Due to the depletion of fossil raw materials and the demand for eco-friendly energy sources, succinic acid biosynthesis from renewable energy sources is gaining attention for its environmental friendliness . The future application directions of succinic acid derivatives were pointed out . The market potential of succinic acid and its direct derivatives is estimated to be as high as 245,000 tons every year, while the market size of succinic acid polymers is estimated to be 25 million tons every year .
Eigenschaften
IUPAC Name |
4-hydrazinyl-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-6-3(7)1-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCHAMJKDIKMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid Monohydrazide Hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2995777.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2995780.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)
![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)
![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)
